2-[1-(furan-3-yl)-N-methylformamido]acetic acid
Description
2-[1-(Furan-3-yl)-N-methylformamido]acetic acid is a small organic molecule featuring a furan-3-yl group linked to an N-methylformamido moiety, which is further connected to an acetic acid group. The furan ring contributes to its electronic properties, while the acetic acid group enhances solubility and enables further functionalization.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-[furan-3-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-9(4-7(10)11)8(12)6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,11) |
InChI Key |
YTINHVQBZFIEET-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=COC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid can be achieved through several methods. One common approach involves the reaction of 3-furoic acid with N-methylformamide in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is typically carried out under mild conditions, often using a solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[1-(furan-3-yl)-N-methylformamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-[1-(furan-3-yl)-N-methylformamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets. The furan ring and the formamido group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Brominated Furan Analog : The bromine atom at the 5-position of the furan ring increases molecular weight and may enhance electrophilic reactivity or alter binding interactions in biological systems .
- Aminophenyl Derivative: The aromatic amine group introduces basicity and hydrogen-bonding capabilities, which are absent in the target compound .
Physicochemical Properties
While direct data for the target compound are sparse, inferences can be drawn from analogs:
Notes:
Biological Activity
2-[1-(furan-3-yl)-N-methylformamido]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a furan ring, which is known for its diverse biological properties. The presence of the N-methylformamido group enhances its solubility and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to 2-[1-(furan-3-yl)-N-methylformamido]acetic acid exhibit varying degrees of antimicrobial activity. For instance, in a comparative study, certain benzofuran derivatives showed slight activity against both gram-positive and gram-negative bacteria, indicating that modifications in structure can influence efficacy against microbial strains .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| Compound 1 | High | Moderate | Low |
| Compound 2 | Moderate | Low | High |
| 2-[1-(furan-3-yl)-N-methylformamido]acetic acid | TBD | TBD | TBD |
Neuropharmacological Effects
The compound may exhibit neuropharmacological effects similar to other known agents that target NMDA receptors. Acamprosate, for example, acts as an antagonist at these receptors, which could suggest a possible mechanism for 2-[1-(furan-3-yl)-N-methylformamido]acetic acid in modulating excitatory neurotransmission . This could be relevant for treating neurodegenerative disorders.
The precise mechanism of action for 2-[1-(furan-3-yl)-N-methylformamido]acetic acid remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in neurotransmission and microbial resistance pathways. Its unique structure allows it to potentially bind to these targets effectively.
Case Studies
Several studies have explored the biological activity of compounds within the same chemical class:
- Antimicrobial Screening : A study conducted on various benzofuran derivatives highlighted their ability to inhibit bacterial growth, suggesting that structural modifications can enhance antimicrobial properties .
- Neuroprotective Studies : Research has indicated that compounds similar to 2-[1-(furan-3-yl)-N-methylformamido]acetic acid may exert protective effects against neuronal damage in models of neurodegeneration, possibly through modulation of glutamate signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
